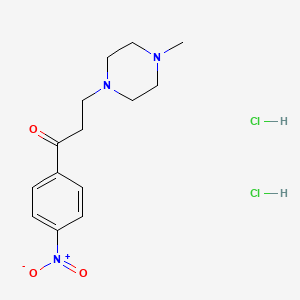
3-(4-Methyl-1-piperazinyl)-4'-nitro-propiophenone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methyl-1-piperazinyl)-4’-nitro-propiophenone dihydrochloride is a chemical compound that features a piperazine ring substituted with a methyl group and a nitro group attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1-piperazinyl)-4’-nitro-propiophenone dihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution Reactions:
Attachment of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Formation of the Propiophenone Backbone: The propiophenone backbone can be synthesized through Friedel-Crafts acylation reactions involving benzene derivatives and acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1-piperazinyl)-4’-nitro-propiophenone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-(4-Methyl-1-piperazinyl)-4’-nitro-propiophenone dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1-piperazinyl)-4’-nitro-propiophenone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Inhibition of Enzymes: Inhibiting key enzymes involved in metabolic processes, thereby affecting cellular functions.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)propanoic acid: A related compound with similar structural features but different functional groups.
4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride: Another compound with a piperazine ring and a benzoic acid moiety.
Uniqueness
3-
Properties
CAS No. |
93864-42-7 |
|---|---|
Molecular Formula |
C14H21Cl2N3O3 |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1-(4-nitrophenyl)propan-1-one;dihydrochloride |
InChI |
InChI=1S/C14H19N3O3.2ClH/c1-15-8-10-16(11-9-15)7-6-14(18)12-2-4-13(5-3-12)17(19)20;;/h2-5H,6-11H2,1H3;2*1H |
InChI Key |
AKXUASYADOQNNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















